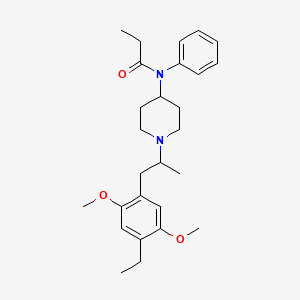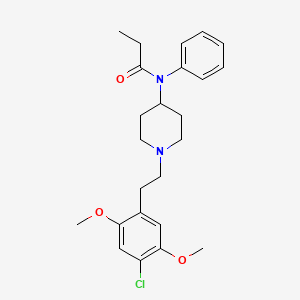
N-(1-(4-Chloro-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2C-C) Fentanyl (hydrochloride) is a synthetic opioid that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used as an analytical reference standard in forensic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-C) Fentanyl (hydrochloride) involves several steps, starting with the preparation of the 2,5-dimethoxy-4-chlorophenethylamine intermediate. This intermediate is then reacted with N-phenylpropionamide under specific conditions to form the final product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of N-(2C-C) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2C-C) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2C-C) Fentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential analgesic properties and its role in pain management.
Industry: Utilized in the development of new synthetic routes and the optimization of existing production methods.
Mecanismo De Acción
N-(2C-C) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects. The molecular pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2C-B) Fentanyl (hydrochloride)
- N-(2C-T-2) Fentanyl (hydrochloride)
- N-(2C-N) Fentanyl (hydrochloride)
Comparison
N-(2C-C) Fentanyl (hydrochloride) is unique due to its specific substitution pattern on the phenethylamine backbone, which includes 2,5-dimethoxy and 4-chloro groups. This structural modification influences its binding affinity and selectivity for opioid receptors, distinguishing it from other similar compounds. For instance, N-(2C-B) Fentanyl (hydrochloride) has a bromine substitution, while N-(2C-T-2) Fentanyl (hydrochloride) contains a sulfur atom in its structure .
If you have any more questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C24H31ClN2O3 |
|---|---|
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
N-[1-[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2/h5-9,16-17,20H,4,10-15H2,1-3H3 |
Clave InChI |
UYOUMHSSQFWUFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



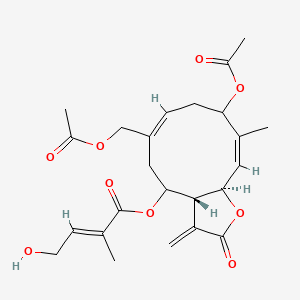
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
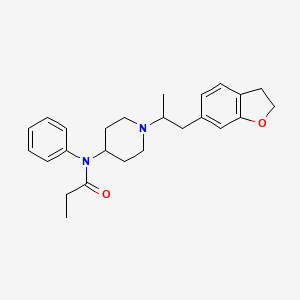
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)
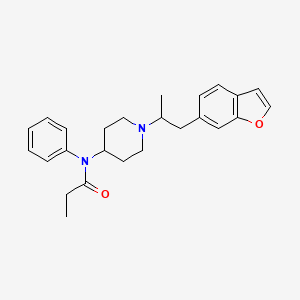
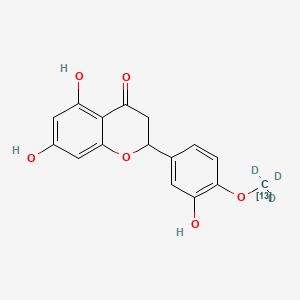


![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
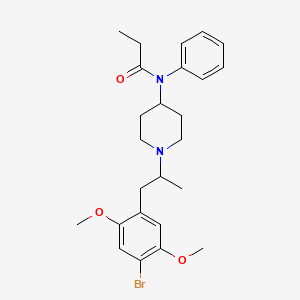

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
